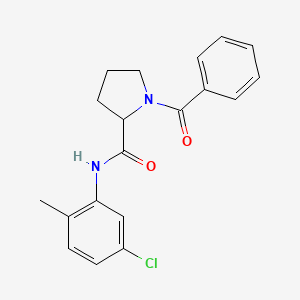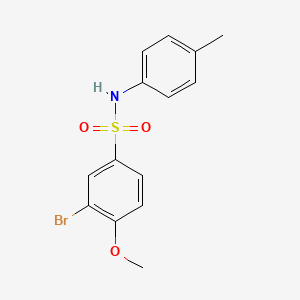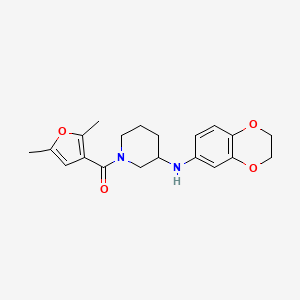
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide, also known as BTCP, is a chemical compound that belongs to the class of proline derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research.
科学研究应用
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide has been used in several scientific research applications, including studies on dopamine transporters, opioid receptors, and the central nervous system. It has been shown to have potential as a treatment for drug addiction and depression. Additionally, it has been used as a tool to study the effects of dopamine and other neurotransmitters on behavior and cognition.
作用机制
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide acts as a dopamine reuptake inhibitor, meaning it increases the concentration of dopamine in the brain. This leads to increased dopamine signaling, which can have a variety of effects on behavior and cognition. Additionally, this compound has been shown to interact with opioid receptors, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, as well as increase dopamine release in the brain. Additionally, it has been shown to decrease the rewarding effects of cocaine and other drugs of abuse.
实验室实验的优点和局限性
One advantage of using 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide in lab experiments is its ability to selectively target dopamine transporters. This allows researchers to study the effects of dopamine signaling on behavior and cognition. Additionally, this compound has been shown to have a relatively low toxicity, making it a safe choice for use in animal studies.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to dissolve in solutions for in vitro experiments. Additionally, its effects on behavior and cognition may vary depending on the dose and administration method used.
未来方向
There are several potential future directions for research on 1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide. One area of interest is its potential as a treatment for drug addiction. Studies have shown that this compound can decrease the rewarding effects of cocaine and other drugs of abuse, suggesting it may have potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on behavior and cognition.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. It acts as a dopamine reuptake inhibitor and has been shown to have potential as a treatment for drug addiction and depression. While there are limitations to its use in lab experiments, this compound remains a valuable tool for studying the effects of dopamine and other neurotransmitters on behavior and cognition.
合成方法
1-benzoyl-N-(5-chloro-2-methylphenyl)prolinamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methylbenzoyl chloride with proline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
属性
IUPAC Name |
1-benzoyl-N-(5-chloro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-9-10-15(20)12-16(13)21-18(23)17-8-5-11-22(17)19(24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17H,5,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOTZJVSWRKFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide](/img/structure/B6009429.png)
![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![ethyl 5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6009448.png)
![2-(4-phenyl-3-pyridin-4-yl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6009453.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6009459.png)
![3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6009463.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6009475.png)

![2-{4-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6009494.png)
![7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009497.png)

![2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6009534.png)
